5-己炔酸 NHS 酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hexynoic NHS Ester is a non-cleavable linker for bio-conjugation that contains an Azide group and an NHS group . It is widely used in the biomedical industry as a chemical reagent, commonly employed as a crosslinker in protein immobilization, enabling the conjugation of biomolecules for various applications .

Synthesis Analysis

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .Molecular Structure Analysis

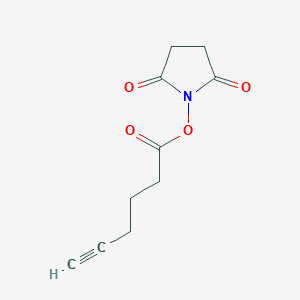

The molecular formula of 5-Hexynoic NHS Ester is C10H11NO4 . The InChI representation is InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 . The Canonical SMILES representation is C#CCCCC(=O)ON1C(=O)CCC1=O .Chemical Reactions Analysis

NHS-esters react readily with compounds containing amino groups, forming a chemically stable amide bond between the labeling reagent and the target molecule . The reaction is strongly pH-dependent, mainly due to the varying degrees of the protonation of the amine at each pH .Physical And Chemical Properties Analysis

The molecular weight of 5-Hexynoic NHS Ester is 209.20 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 4 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass are both 209.06880783 g/mol . The Topological Polar Surface Area is 63.7 Ų .科学研究应用

生物偶联

5-己炔酸 NHS 酯是一种用于生物偶联的不可裂解连接剂 {svg_1}. 它包含一个叠氮基团和一个 NHS 基团 {svg_2}. 这使其适合以稳定方式连接生物分子 {svg_3}.

肽衍生化

该试剂对胺具有反应性,使其适合于肽的衍生化 {svg_4}. 这在各种研究应用中可能有用,例如研究肽的结构和功能 {svg_5}.

抗体修饰

5-己炔酸 NHS 酯中的 NHS 基团可以与抗体中的胺基反应 {svg_6}. 这允许抗体的修饰,这在创建抗体-药物偶联物或增强抗体检测方面可能有用 {svg_7}.

表面涂层

5-己炔酸 NHS 酯可用于修饰胺包覆的表面 {svg_8}. 这在创建用于各种应用的功能性表面方面可能有用,例如生物传感器或细胞培养 {svg_9}.

点击化学

5-己炔酸 NHS 酯中的炔丙基可以通过铜催化的叠氮化物-炔烃点击化学与含叠氮化物的化合物或生物分子反应 {svg_10}. 这导致稳定的三唑连接,这在广泛的研究应用中非常有用 {svg_11}.

生物分子修饰

5-己炔酸 NHS 酯用于生物分子修饰 {svg_12}. NHS 酯可以将炔烃基团连接到胺上,胺在自然界中广泛存在,包括蛋白质、肽、合成氨基 DNA 和许多小分子 {svg_13}.

作用机制

Target of Action

5-Hexynoic NHS Ester primarily targets amino groups . These amino groups are ubiquitous in nature and are present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The primary role of these targets is to serve as reactive sites for the 5-Hexynoic NHS Ester, enabling it to modify these biomolecules .

Mode of Action

The mode of action of 5-Hexynoic NHS Ester involves its interaction with amino groups. The compound contains an NHS ester group, which is a reactive compound suitable for the modification of amino groups . This interaction results in the creation of a stable amide bond between the 5-Hexynoic NHS Ester and the target molecule . The propargyl group present in the 5-Hexynoic NHS Ester can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathway affected by 5-Hexynoic NHS Ester is the amine modification pathway . This pathway involves the reaction of NHS esters with amino groups, which is strongly pH-dependent At higher-than-optimal pH, hydrolysis of NHS ester is quick, and the yield of the modified molecule decreases . The optimal pH value for modification is 8.3-8.5 .

Pharmacokinetics

It’s known that the nhs ester moiety readily hydrolyzes and becomes non-reactive . Therefore, it’s crucial to prepare stock solutions immediately before use to maintain its reactivity .

Result of Action

The result of the action of 5-Hexynoic NHS Ester is the formation of a chemically stable amide bond between the labeling reagent and the target molecule . This modification allows the biomolecules to adapt to click chemistry . The propargyl group can be subsequently modified and conjugated by Copper catalyzed Click chemistry .

Action Environment

The action of 5-Hexynoic NHS Ester is influenced by environmental factors such as pH and solvent. The reaction of NHS esters with amino groups is strongly pH-dependent . The optimal pH value for modification is 8.3-8.5 . Water is the most common solvent used to dissolve NHS esters for biomolecule labeling . If 5-Hexynoic NHS Ester is poorly soluble in aqueous solutions, it can be first dissolved in dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) and then added to a solution of protein in a buffer with pH 8.3-8.5 .

安全和危害

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can cause skin corrosion/irritation and serious eye damage/eye irritation. It has specific target organ toxicity (single exposure) with the target organ being the respiratory system .

未来方向

5-Hexynoic Acid-NHS Ester has gained significant interest in the development of drug-delivery systems, bioconjugate chemistry, and targeted therapeutics . It is particularly valuable in the synthesis of antibody-drug conjugates (ADCs), where its robust coupling capacity ensures the precise attachment of cytotoxic agents to tumor-specific antibodies .

生化分析

Biochemical Properties

5-Hexynoic NHS Ester plays a significant role in biochemical reactions. It allows for the attachment of alkyne groups to amino groups, which are ubiquitous in nature and present in proteins, peptides, synthetic amino-DNA, and numerous small molecules . The nature of these interactions involves the formation of a stable amide bond between the two target molecules .

Molecular Mechanism

The molecular mechanism of 5-Hexynoic NHS Ester involves its reaction with amine-containing biomolecules. This reaction leads to the creation of a stable amide bond between the two target molecules . The reaction is facilitated in a polar aprotic solvent like DMSO at a pH where the amine is deprotonated .

Temporal Effects in Laboratory Settings

属性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) hex-5-ynoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO4/c1-2-3-4-5-10(14)15-11-8(12)6-7-9(11)13/h1H,3-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSSWEBEHUYETJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(4-hydroxyphenyl)-5-methyl-2-phenyl-3-piperidin-1-yl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B605234.png)